molecular formula C5HClF8O B14398670 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal CAS No. 88332-86-9

5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal

Cat. No.: B14398670
CAS No.: 88332-86-9
M. Wt: 264.50 g/mol
InChI Key: RRGMLLASDCHNLF-UHFFFAOYSA-N
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Description

5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal is a highly fluorinated aldehyde compound Its unique structure, characterized by the presence of multiple fluorine atoms, makes it an interesting subject of study in various fields of chemistry and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal typically involves the fluorination of a suitable precursor. One common method is the reaction of a chlorinated pentanal with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires careful monitoring of temperature and pressure to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanoic acid.

    Reduction: 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanol.

    Substitution: Products depend on the nucleophile used, such as 5-azido-2,2,3,3,4,4,5,5-octafluoropentanal.

Scientific Research Applications

5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of highly fluorinated compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.

    Medicine: Investigated for its potential use in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal involves its reactivity with various functional groups. The presence of multiple fluorine atoms enhances its electrophilicity, making it a potent reagent for nucleophilic substitution reactions. The chlorine atom can also participate in substitution reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoropentanal: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2,2,3,3,4,4,5,5-octafluoropentanal: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

Uniqueness

5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal is unique due to the presence of both chlorine and multiple fluorine atoms, which confer distinct reactivity and properties. This makes it a valuable compound for specialized applications in various fields of research and industry.

Properties

IUPAC Name

5-chloro-2,2,3,3,4,4,5,5-octafluoropentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF8O/c6-5(13,14)4(11,12)3(9,10)2(7,8)1-15/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGMLLASDCHNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522410
Record name 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88332-86-9
Record name 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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